

Isopropyl Isobutyrate (CAS 617-50-5): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Isopropyl isobutyrate

Cat. No.: B1585242

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Abstract

Isopropyl isobutyrate (CAS 617-50-5) is a colorless liquid ester recognized for its characteristic sweet, fruity aroma reminiscent of pineapple and citrus.^[1] This organoleptic profile has led to its widespread use as a synthetic flavoring agent in the food and beverage industry and as a fragrance component in various consumer products.^{[1][2]} Beyond its sensory applications, **isopropyl isobutyrate** serves as a versatile solvent and a key intermediate in chemical synthesis.^{[1][2][3]} Its utility extends to laboratory settings where it is employed in the development of more complex molecules. This guide provides an in-depth overview of the core technical information pertaining to **isopropyl isobutyrate**, including its physicochemical properties, spectroscopic data, synthesis protocols, and safety considerations, tailored for a scientific audience.

Chemical and Physical Properties

Isopropyl isobutyrate is a volatile and flammable liquid with low water solubility.^{[1][4]} It is, however, soluble in many organic solvents such as ethanol and methanol.^{[1][5]} A comprehensive summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **Isopropyl Isobutyrate**

Property	Value	Reference
CAS Number	617-50-5	[1][5]
Molecular Formula	C ₇ H ₁₄ O ₂	[1][5]
Molecular Weight	130.19 g/mol	[1][6]
Appearance	Colorless to pale yellow liquid	[2][3]
Odor	Sweet, fruity, pineapple, citrus, pear-like	[1][7]
Boiling Point	120-121 °C at 760 mmHg	[1][7]
Melting Point	-95.2 °C (estimate)	[8]
Density	0.848 - 0.851 g/cm ³ at 20 °C	[7]
Refractive Index	1.387 - 1.389 at 20 °C	[7]
Flash Point	16.67 °C (62.00 °F) TCC	[7]
Solubility in Water	1236 mg/L at 25 °C (estimated)	[7]
Solubility in Organic Solvents	Soluble in alcohol	[1][7]
Vapor Pressure	13.966 mmHg at 25 °C (estimated)	[7]
logP (o/w)	1.93 - 2.002 (experimental and estimated)	[8][9]

Spectroscopic Data

The structural elucidation of **isopropyl isobutyrate** is supported by various spectroscopic techniques. The following tables summarize the key spectral data.

Table 2: ¹H NMR Spectral Data of **Isopropyl Isobutyrate**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.99	Septet	1H	-CH- (isopropyl ester)
~2.49	Septet	1H	-CH- (isobutyrate)
~1.22	Doublet	6H	-CH(CH ₃) ₂ (isopropyl ester)
~1.15	Doublet	6H	-CH(CH ₃) ₂ (isobutyrate)

Note: Data sourced from various publicly available spectra and may vary slightly based on solvent and instrument.

Table 3: ¹³C NMR Spectral Data of **Isopropyl Isobutyrate**

Chemical Shift (ppm)	Assignment
~176	C=O (ester carbonyl)
~67	-CH- (isopropyl ester)
~34	-CH- (isobutyrate)
~22	-CH(CH ₃) ₂ (isopropyl ester)
~19	-CH(CH ₃) ₂ (isobutyrate)

Note: Predicted and experimental data from various sources.

Table 4: Mass Spectrometry Data of **Isopropyl Isobutyrate**

m/z	Relative Intensity (%)	Putative Fragment
43	100	$[\text{C}_3\text{H}_7]^+$ or $[\text{CH}_3\text{CO}]^+$
71	~31	$[\text{C}_4\text{H}_7\text{O}]^+$
89	~12	$[\text{M} - \text{C}_3\text{H}_7]^+$
41	~16	$[\text{C}_3\text{H}_5]^+$

Note: Fragmentation patterns can vary based on the ionization technique and energy.

Table 5: Infrared (IR) Spectroscopy Data of **Isopropyl Isobutyrate**

Wavenumber (cm^{-1})	Description
~2970	C-H stretch (alkane)
~1730	C=O stretch (ester)
~1180	C-O stretch (ester)

Note: Characteristic peaks from typical IR spectra.

Experimental Protocols

The synthesis of **isopropyl isobutyrate** is most commonly achieved through Fischer-Speier esterification or transesterification.

Synthesis via Fischer-Speier Esterification

This method involves the acid-catalyzed reaction of isobutyric acid with isopropanol.

Materials:

- Isobutyric acid
- Isopropanol
- Concentrated sulfuric acid (catalyst)

- Sodium bicarbonate solution (5% aqueous)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate or sodium sulfate
- Diethyl ether (or other suitable extraction solvent)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine isobutyric acid and an excess of isopropanol (typically a 2 to 3-fold molar excess).
- Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5% of the molar amount of the limiting reagent) to the reaction mixture while stirring.
- Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
- Add diethyl ether to dilute the mixture and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted carboxylic acid), and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent by rotary evaporation.
- The crude **isopropyl isobutyrate** can be purified by fractional distillation to yield the final product.

Synthesis via Transesterification

This method involves the reaction of a different ester (e.g., methyl isobutyrate) with isopropanol in the presence of an acid or base catalyst.

Materials:

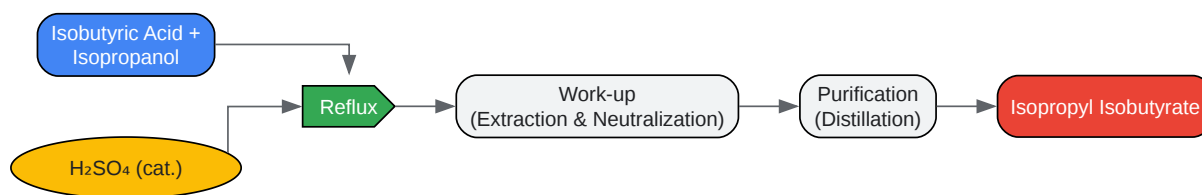
- Methyl isobutyrate (or another suitable isobutyrate ester)
- Isopropanol
- Sodium methoxide (or other suitable catalyst)
- Anhydrous work-up conditions may be required depending on the catalyst.

Procedure:

- Combine methyl isobutyrate and a large excess of isopropanol in a flask equipped for distillation.
- Add a catalytic amount of a strong acid (like sulfuric acid) or a base (like sodium methoxide).
- Heat the reaction mixture to a temperature that allows for the removal of the lower-boiling alcohol (methanol in this case) by distillation, driving the equilibrium towards the product.
- After the reaction is complete (as determined by GC or the cessation of methanol distillation), the catalyst is neutralized (e.g., with acetic acid if a base catalyst was used).
- The excess isopropanol is removed by distillation.
- The remaining crude product is then purified by fractional distillation.

Mandatory Visualizations

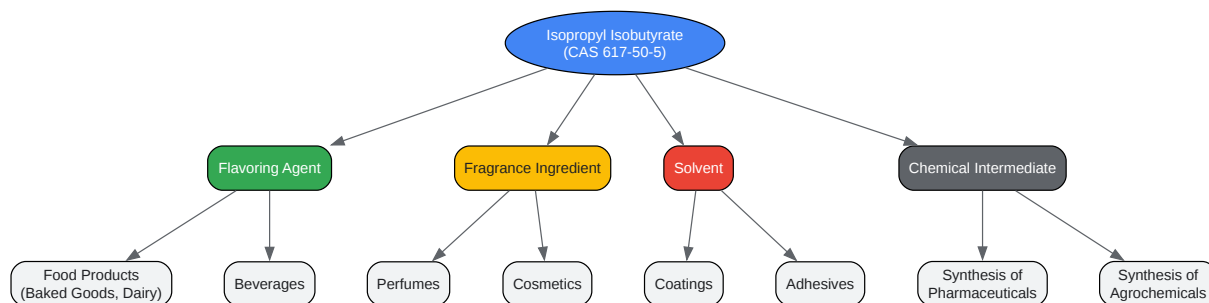
Synthesis Workflow: Fischer Esterification



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Caption: Fischer esterification synthesis of **isopropyl isobutyrate**.

Applications of Isopropyl Isobutyrate



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Caption: Core applications of **isopropyl isobutyrate**.

Safety and Handling

Isopropyl isobutyrate is a highly flammable liquid and vapor.[1][10] It should be handled in a well-ventilated area, away from sources of ignition, and with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10] Vapors may form explosive mixtures with air and are heavier than air, potentially accumulating in low-lying areas.[3] In case of fire, use dry chemical, CO₂, or alcohol-resistant foam for extinguishment.[4][10]

Table 6: GHS Hazard Information

Hazard Class	Hazard Statement	Precautionary Statement Codes
Flammable Liquids	H225: Highly flammable liquid and vapor	P210, P233, P240, P241, P242, P243, P280, P303+P361+P353, P370+P378, P403+P235, P501
Skin Irritation	H315: Causes skin irritation	P264, P280, P302+P352, P321, P332+P313, P362
Eye Irritation	H319: Causes serious eye irritation	P264, P280, P305+P351+P338, P337+P313

Note: Hazard statements and precautionary statements are based on available safety data sheets.[11] Always refer to the specific SDS for the material being handled.

Conclusion

Isopropyl isobutyrate is a commercially significant ester with a well-defined set of properties and applications. Its synthesis is straightforward, typically involving esterification or transesterification, making it readily accessible for various uses. For researchers and professionals in drug development and chemical synthesis, it serves as a valuable building block and solvent. A thorough understanding of its physicochemical properties, spectral characteristics, and safety protocols is essential for its effective and safe utilization in a laboratory or industrial setting.

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